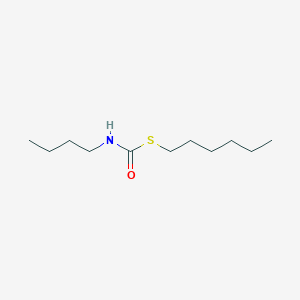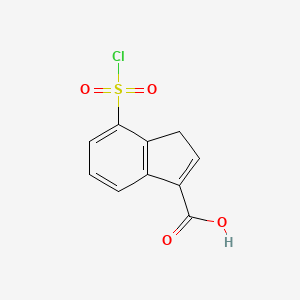![molecular formula C19H18N2O B14281411 3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile CAS No. 158475-59-3](/img/structure/B14281411.png)
3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile is an organic compound with a complex aromatic structure It is characterized by the presence of a butyl-substituted phenyl group attached to a methoxybenzene core, which is further substituted with two nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 4-butylphenol with a suitable alkylating agent to introduce the butyl group. This is followed by the methoxylation of the phenol to form the methoxybenzene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst can be employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism by which 3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing groups present on the aromatic ring. These groups can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-Methylphenyl)methoxy]benzene-1,2-dicarbonitrile
- 3-[(4-Ethylphenyl)methoxy]benzene-1,2-dicarbonitrile
- 3-[(4-Propylphenyl)methoxy]benzene-1,2-dicarbonitrile
Uniqueness
3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The specific arrangement of substituents on the aromatic ring also contributes to its distinct behavior in various chemical reactions .
Eigenschaften
CAS-Nummer |
158475-59-3 |
|---|---|
Molekularformel |
C19H18N2O |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
3-[(4-butylphenyl)methoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C19H18N2O/c1-2-3-5-15-8-10-16(11-9-15)14-22-19-7-4-6-17(12-20)18(19)13-21/h4,6-11H,2-3,5,14H2,1H3 |
InChI-Schlüssel |
PENJPDXEMYZRRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)COC2=CC=CC(=C2C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)







![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)


![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)

![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
